molecular formula C13H14N2O3 B1438338 1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid CAS No. 1152625-34-7

1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1438338
CAS No.: 1152625-34-7
M. Wt: 246.26 g/mol
InChI Key: LCECDDBNGUKNLV-UHFFFAOYSA-N
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Description

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, characterized by a phenyl group at the 1-position, a propoxy group at the 4-position, and a carboxylic acid group at the 3-position, exhibits interesting chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s metabolism may also influence its overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

The synthesis of 1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a hydrazine derivative with a β-diketone, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions are frequently used to introduce the phenyl and propoxy groups under controlled conditions .

Chemical Reactions Analysis

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: It is used in the production of agrochemicals and dyes due to its stable chemical structure

Comparison with Similar Compounds

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-phenyl-4-propoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-8-18-11-9-15(14-12(11)13(16)17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECDDBNGUKNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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